molecular formula C13H7Cl2NO B6376828 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% CAS No. 1261901-43-2

2-Cyano-4-(2,3-dichlorophenyl)phenol, 95%

Cat. No. B6376828
CAS RN: 1261901-43-2
M. Wt: 264.10 g/mol
InChI Key: YYQKQYGLKVORSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% (2C4DCPP) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. 2C4DCPP is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe in fluorescence spectroscopy. It is also used as a disinfectant and preservative in food and pharmaceuticals.

Mechanism of Action

2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% is a phenolic compound that is known to have antimicrobial activity. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. The mechanism of action of 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of essential cell components, such as DNA and proteins.
Biochemical and Physiological Effects
2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% has been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% is an effective reagent for laboratory experiments. It is relatively stable and has a wide range of applications. However, it is important to note that 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% can be toxic and should be handled with care. Additionally, it is important to use proper safety measures when handling 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95%, such as wearing protective clothing and using safety glasses.

Future Directions

The potential applications of 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% are still being explored. Some potential future directions for 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% include its use as a food preservative, a disinfectant, and a therapeutic agent for the treatment of various diseases. Additionally, researchers are exploring the use of 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% as a diagnostic tool for the detection of various diseases, such as cancer. Furthermore, 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% could be used as a catalyst in the synthesis of various organic compounds. Finally, 2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% could be used as a fluorescent probe in fluorescence spectroscopy.

Synthesis Methods

2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% is synthesized by reacting 2-chloro-4-(2,3-dichlorophenyl)phenol with sodium nitrite in an aqueous solution. The reaction is catalyzed by an alkali, such as sodium hydroxide, and the product is purified by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC).

Scientific Research Applications

2-Cyano-4-(2,3-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe in fluorescence spectroscopy. It is also used as a disinfectant and preservative in food and pharmaceuticals.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQKQYGLKVORSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684899
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2,3-dichlorophenyl)phenol

CAS RN

1261901-43-2
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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